molecular formula C15H23N5O4S2 B2813194 1-Amino-3-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)thiourea CAS No. 726157-30-8

1-Amino-3-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)thiourea

Cat. No. B2813194
M. Wt: 401.5
InChI Key: RVSZOTAYWUUWHG-UHFFFAOYSA-N
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Description

1-Amino-3-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiourea derivative that has shown promising results in various studies, and its potential uses continue to be explored.

Mechanism Of Action

The mechanism of action of 1-Amino-3-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)thiourea involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of kinases such as AKT and ERK, which are involved in cell signaling pathways that promote tumor growth.

Biochemical And Physiological Effects

1-Amino-3-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Amino-3-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)thiourea in lab experiments is its potency and specificity. It has been shown to have a high degree of selectivity for cancer cells, which reduces the risk of side effects. However, one of the limitations of using this compound is its stability, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of 1-Amino-3-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)thiourea. One potential direction is the development of more stable analogs of this compound that can be used in a wider range of experimental conditions. Another potential direction is the study of this compound in combination with other drugs or therapies, to determine if it can enhance their effectiveness. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound, and to explore its potential applications in other disease states.

Synthesis Methods

The synthesis of 1-Amino-3-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)thiourea involves the reaction of 2-morpholino-5-morpholin-4-ylsulfonylphenyl isothiocyanate with ammonia. The reaction takes place in the presence of a catalyst such as triethylamine, and the product is obtained through purification techniques such as column chromatography.

Scientific Research Applications

1-Amino-3-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)thiourea has been studied for its potential applications in various scientific research fields. One of its primary uses is in the study of cancer, where it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-amino-3-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4S2/c16-18-15(25)17-13-11-12(26(21,22)20-5-9-24-10-6-20)1-2-14(13)19-3-7-23-8-4-19/h1-2,11H,3-10,16H2,(H2,17,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSZOTAYWUUWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=S)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-morpholin-4-yl-5-(morpholin-4-ylsulfonyl)phenyl]hydrazinecarbothioamide

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